3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-7-ethyl-6-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10BrN3O/c1-3-7-5(2)9(14)12-8-6(10)4-11-13(7)8/h4H,3H2,1-2H3,(H,12,14) |
InChI Key |
XIWUCGRXQVPWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC2=C(C=NN12)Br)C |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Precursors Containing Pyrazolo and Pyrimidine Moieties
One of the prominent routes involves the cyclization of suitably substituted hydrazines or hydrazides with β-dicarbonyl compounds or their derivatives. This method leverages the nucleophilic nature of hydrazines to attack electrophilic centers in β-ketoesters or β-diketones, followed by cyclization to form the fused heterocycle.
- Condensation of hydrazine derivatives with ethyl acetoacetate or methyl acetoacetate.
- Cyclization facilitated by acids or bases, often under reflux conditions.
- Halogenation at specific positions (e.g., bromination at the 3-position) using N-bromosuccinimide (NBS) or other brominating agents.
Example:
A typical synthesis may involve refluxing a hydrazine derivative with ethyl acetoacetate in ethanol, followed by bromination with NBS to introduce the bromine atom at the 3-position, and then cyclization to form the pyrazolopyrimidinone core.
Bromination and Functionalization of Pyrazolopyrimidinone Intermediates
Another common approach involves first synthesizing the core pyrazolopyrimidinone structure, then selectively brominating at the 3-position.
- Synthesis of the pyrimidinone core via cyclization of appropriate hydrazine and β-dicarbonyl compounds.
- Bromination using NBS or other electrophilic brominating reagents under controlled conditions to selectively introduce bromine at the 3-position.
- Alkylation or acylation at the 7-position to introduce the ethyl group, often using ethyl halides or related reagents under basic conditions.
Note:
Control over regioselectivity is critical, often achieved through temperature regulation and choice of solvent.
Multistep Synthesis via Building Block Assembly
This method involves constructing the heterocyclic core in a stepwise manner:
- Step 1: Synthesis of a substituted pyrimidinone intermediate via condensation of amidines or guanidines with β-ketoesters.
- Step 2: Cyclization to form the fused pyrazolo ring system.
- Step 3: Bromination at the 3-position of the fused ring.
- Step 4: Alkylation at the 7-position with ethyl groups, often via nucleophilic substitution reactions with ethyl halides.
This approach allows for precise control over substitution patterns and functionalization.
Cross-Dehydrogenative Coupling (CDC) Strategies
Recent research has demonstrated the utility of CDC reactions in heterocycle synthesis, which can be adapted for this compound. These methods involve oxidative coupling of suitable precursors under mild, catalyst-free conditions, often promoted by molecular oxygen and acids like acetic acid.
- Coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones.
- Oxidative conditions promote C–H activation and subsequent cyclization to form the fused heterocycle.
- Bromination can then be introduced selectively post-cyclization.
While this strategy is more recent, it offers an environmentally friendly and atom-economical route.
Summary of Key Reaction Conditions and Reagents
Notes on Structural Confirmation and Purification
- Spectroscopic techniques such as NMR (¹H, ¹³C), HRMS, and IR are employed to confirm the structure.
- X-ray crystallography is used for definitive structural elucidation.
- Purification typically involves recrystallization or chromatography, depending on the purity requirements.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at position 3 facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This reaction is pivotal for introducing aromatic or heteroaromatic substituents at C3.
| Reaction Component | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo derivative + ArB(OH)₂ | 1,4-Dioxane/H₂O (3:1), 100°C, 18h | XPhosPdG2, XPhos | 60–95% |
Example : Coupling with p-methoxyphenylboronic acid under these conditions yields 3-aryl derivatives. The XPhosPdG2/XPhos system prevents debromination side reactions .
Tandem C3 and C5 Diarylation
The compound undergoes sequential functionalization at C3 and C5. After C3 arylation, the lactam oxygen at C5 is activated for a second Suzuki coupling.
Step 1: C5 Activation
| Activation Reagent | Solvent | Conditions | Outcome |
|---|---|---|---|
| PyBroP | DCM | RT, DIEA | Converts lactam to triflate |
Step 2: C5 Arylation
| Boronic Acid | Catalyst | Yield | Product |
|---|---|---|---|
| p-Bromophenyl | Pd(dppf)Cl₂ | 91% | 3,5-Diarylated derivative |
This method enables the synthesis of 3,5-diarylated pyrazolo[1,5-a]pyrimidines, expanding structural diversity for drug discovery .
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency and regioselectivity in cyclization and substitution reactions. For example:
| Reactant | Conditions | Outcome | Yield |
|---|---|---|---|
| Enaminones + aminopyrazoles | Acetic acid, 120°C, MWI | Pyrazolo[1,5-a]pyrimidine core | 80–96% |
This method reduces reaction times and improves yields compared to conventional heating .
Comparative Reactivity Analysis
The substituents at C6 (methyl) and C7 (ethyl) influence electronic and steric effects, modulating reactivity:
| Position | Substituent | Effect on Reactivity |
|---|---|---|
| C3 | Br | Electrophilic site for cross-coupling/substitution |
| C5 | Lactam O | Activatable for arylation after derivatization |
| C6/C7 | Me/Et | Steric hindrance reduces unwanted side reactions |
Biological Relevance via Chemical Modification
Derivatives synthesized from this compound exhibit potent biological activities:
| Modification | Biological Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-(4-MeOPh), 5-Ph | CDK2/TRKA kinases | 0.09–0.45 | |
| 3-(Coumarin derivative) | MAO-B | <10 |
The 3,5-diarylated derivative 11h showed 83.4% anti-inflammatory activity, comparable to Indomethacin .
Scientific Research Applications
3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Biological Studies: It has been used as a probe to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation . The compound’s fluorescent properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Positional Isomer: 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
A closely related positional isomer (CAS: 1403767-27-0) shares the same molecular formula but differs in substituent placement:
- Ethyl group at C6 (vs. C7 in the target compound).
- Methyl group at C5 (vs. C6 in the target compound).
Key Differences:
Trifluoromethylated Analogues: 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
Key Comparisons:
The CF₃ group enhances metabolic stability and binding affinity in kinase inhibitors, whereas the ethyl/methyl groups in the target compound may improve solubility .
Halogenated Derivatives: 3-Iodo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
Replacing bromine with iodine (e.g., 4b in ) alters reactivity:
Comparison of Halogenated Derivatives:
Iodine’s superior leaving group ability facilitates higher yields in arylations but increases synthesis costs .
Suzuki–Miyaura Cross-Coupling at C3
The target compound’s C3-bromine enables efficient arylation under Suzuki–Miyaura conditions:
- Catalyst: XPhosPdG2/XPhos tandem prevents debromination .
- Solvent: Aqueous ethanol (green chemistry) achieves 86–91% yields .
- Scope: Compatible with aryl, heteroaryl, and styryl boronic acids .
Comparison with CF₃ Analogue:
| Condition | Target Compound | CF₃ Analogue |
|---|---|---|
| Catalyst Requirement | Mandatory (prevents debromination) | Similar requirement |
| Yield Range | 85–91% | 75–90% |
Lactam C–O Bond Activation at C5
The lactam oxygen at C5 can be functionalized via SNAr reactions after activation with PyBroP:
- Amine/Thiol Addition: Achieves monosubstitution at C5 .
- Diarylation Potential: Sequential C3 and C5 modifications generate 3,5-diarylated derivatives .
Yield Comparison:
| Reaction | Target Compound | CF₃ Analogue |
|---|---|---|
| C5 Amine Substitution | Not reported | 70–85% |
Biological Activity
3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique molecular structure, characterized by a bromine atom at the 3-position and ethyl and methyl groups at the 7 and 6 positions respectively, contributes to its distinct biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
Molecular Characteristics
- Molecular Formula : CHBrNO
- Molecular Weight : 256.10 g/mol
- CAS Number : 1935829-95-0
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. Common methods include:
- Reaction with Aldehydes or Ketones : Using 3-bromo-7-ethyl-6-methylpyrazole as a precursor in the presence of a base.
- Microwave-Assisted Synthesis : Enhances efficiency and yield by reducing reaction times while improving product purity.
- Continuous Flow Reactors : Employed in industrial settings for large-scale synthesis.
Kinase Inhibition
Research indicates that this compound acts as an effective inhibitor of cyclin-dependent kinase 2 (CDK2). This enzyme plays a critical role in cell cycle regulation and cancer progression. The compound inhibits CDK2 by binding to its ATP-binding site, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation in cancer cells .
Fluorescent Properties
The compound exhibits fluorescent properties that make it useful as a probe in various biological studies. Its ability to interact with enzymes and cellular processes enhances its applicability in research settings .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and notable features of compounds related to this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Structure | Known for similar biological activities |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Structure | Noted for kinase inhibitory properties |
| 7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one | Structure | Exhibits similar chemical reactivity |
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazolo derivatives:
- Anticancer Activity : Compounds with similar pyrazolo structures have shown significant antiproliferative effects against various cancer cell lines including breast (MDA-MB-231), lung, and prostate cancers. For instance, certain derivatives demonstrated an ability to induce apoptosis and alter cell cycle progression at concentrations as low as .
- Anti-inflammatory Properties : Research has also highlighted anti-inflammatory activities associated with pyrazolo compounds. Some derivatives exhibited IC values comparable to standard anti-inflammatory drugs such as diclofenac sodium .
Q & A
Q. Optimization Tips :
- Use PyBroP to activate lactam C–O bonds for sequential arylation at C-5 .
- Monitor debromination risks via LC-MS during coupling reactions.
Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl/methyl groups at C7/C6). NOE difference experiments resolve regiochemistry (e.g., spatial proximity of triazole protons and amino groups) .
- DEPT-135 : Differentiates CH₃, CH₂, and quaternary carbons.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₁₁BrN₃O has a theoretical mass of 268.01 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, particularly for bioactive derivatives .
What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (NIOSH-approved masks) is required if dust/aerosols form .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., brominated byproducts) .
- Spill Management : Absorb spills with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .
Advanced Research Questions
How does this compound modulate p53 activity in cervical cancer models, and what experimental evidence supports this mechanism?
Methodological Answer:
In HeLa and SiHa cells (low p53), derivatives of pyrazolo[1,5-a]pyrimidinones induce p53 nuclear translocation and activation via:
- Cell Cycle Arrest : G2/M phase arrest in HeLa and G1 arrest in SiHa, confirmed via flow cytometry .
- Apoptosis Pathways : Upregulation of pro-apoptotic Bax, downregulation of Bcl2, and p21 (CDKI) activation via RT-PCR and Western blot .
- Phospho-p53 Stabilization : Immunocytochemistry shows increased phospho-p53 (Ser15), indicating DNA damage response .
Q. Experimental Design :
- Use p53-null cells as negative controls to confirm target specificity.
- Combine with MDM2 inhibitors (e.g., nutlin-3) to enhance p53 activation.
What strategies resolve contradictions in regioselectivity during synthetic modifications?
Methodological Answer:
Regioselectivity conflicts arise in electrophilic substitutions (e.g., bromination) or cross-coupling reactions. Strategies include:
- Computational Modeling : DFT calculations predict reactive sites (e.g., C3 vs. C5 electrophilicity) .
- Isotopic Labeling : Use ¹³C-labeled precursors to track substitution patterns in NMR .
- Protecting Groups : Temporarily block reactive positions (e.g., Boc protection of amines) to direct functionalization .
Case Study :
In Suzuki couplings, competing debromination at C3 can occur. Mitigate this by using bulky ligands (XPhos) and low temperatures (0–25°C) .
How do structural modifications influence bioactivity against neurodegenerative targets like monoamine oxidase B (MAO-B)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
